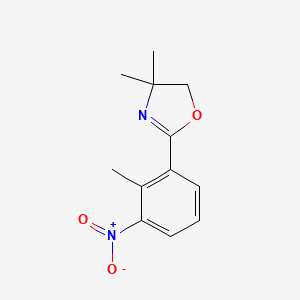![molecular formula C12H6ClN5O2 B5700100 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring, a benzoxadiazole ring, and a chlorophenyl group.
Wirkmechanismus
The mechanism of action of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the progression of cancer, inflammation, and microbial infections. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide in lab experiments include its unique structure and properties, which make it a versatile compound for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. One area of interest is its potential use in combination with other compounds for the treatment of cancer, inflammation, and microbial infections. Another area of interest is its potential use in the development of new drugs for the treatment of neurological disorders. Further research is also needed to fully understand its mechanism of action and to optimize its properties for use in various applications.
Conclusion:
In conclusion, 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is a unique and versatile chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for use in various applications.
Synthesemethoden
The synthesis method of 7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. The 2-chlorobenzohydrazide is then reacted with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is cyclized with triethyl orthoformate to form the triazole ring. The resulting compound is then oxidized with hydrogen peroxide to form the final product.
Wissenschaftliche Forschungsanwendungen
7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been extensively used in scientific research due to its unique structure and properties. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(2-chlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN5O2/c13-7-3-1-2-4-9(7)17-14-12-10(18(17)19)6-5-8-11(12)16-20-15-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNAWVEVBEDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)


![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

